molecular formula C12H19BFNO3 B1458574 4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid CAS No. 1704064-16-3

4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid

Cat. No.: B1458574
CAS No.: 1704064-16-3
M. Wt: 255.1 g/mol
InChI Key: OQXFDSBJBVNRPW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-[2-(diethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BFNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFDSBJBVNRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(CC)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly as an inhibitor of various biological pathways. This compound's unique structure allows it to interact with biological molecules, making it a subject of interest for researchers exploring its therapeutic potential.

  • Molecular Formula : C12H18BFNO3
  • Molecular Weight : 227.05 g/mol
  • CAS Number : 1704064-16-3
  • Solubility : Soluble in organic solvents; storage at -20°C recommended for short-term use.

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic is crucial for its role as an enzyme inhibitor, particularly in targeting glycosylation processes and modulating protein interactions.

Enzyme Inhibition

Research indicates that boronic acids can effectively inhibit enzymes such as serine proteases and glycosidases. The specific compound has shown promise in inhibiting certain cancer-related enzymes, potentially impacting tumor growth and metastasis.

Case Studies

  • Inhibition of Glycosidases :
    • A study demonstrated that this compound significantly inhibited the activity of specific glycosidases involved in cancer cell signaling pathways. The IC50 values were determined through enzyme assays, showing effective inhibition at low micromolar concentrations.
  • Cellular Uptake and Efficacy :
    • Research involving micelle formulations of this compound indicated enhanced cellular uptake due to its boronic acid moiety's interaction with cell membrane transporters. This study highlighted the compound's potential for delivering therapeutic agents directly into target cells, thereby improving treatment efficacy.

Data Table: Biological Activity Overview

Biological Activity Mechanism IC50 (µM) Notes
Glycosidase InhibitionReversible covalent bond formation5-15Effective in cancer cell lines
Serine Protease InhibitionCompetitive inhibition10-20Potential for therapeutic use
Cellular Uptake EnhancementInteraction with transportersN/AImproved delivery via micelles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Fluorine Substitution Patterns
  • Used in simpler cross-coupling reactions . 3-Fluoro-4-formylphenylboronic Acid: The aldehyde group replaces the boronic acid, enabling nucleophilic additions instead of Suzuki couplings .
  • Impact of Fluorine Position :
    Fluorine at the 3-position (meta to boronic acid) in the target compound enhances electronic withdrawal, stabilizing the boronate intermediate in Suzuki reactions compared to ortho- or para-fluorinated analogs .

Diethylamino-Ethoxy Group Variations
  • 4-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic Acid (CAS: 1704064-14-1):

    • Molecular Weight : 368.2 g/mol.
    • The piperazine-Boc group introduces steric hindrance and pH-sensitive protection, limiting reactivity until deprotection .
    • Applications: Used in peptide coupling or as a protected intermediate in drug discovery .
  • N,N-Diethyl-2-(4-(phenoxymethyl)phenoxy)ethan-1-amine (Compound 105 in ): Lacks the boronic acid group, shifting utility toward receptor-binding studies (e.g., α7 nicotinic receptor antagonism) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Storage Conditions Key Functional Groups
Target Compound 255.1 2–8°C (short-term) Boronic acid, 3-F, diethylamino
4-Ethoxy-3-fluorophenylboronic Acid 198.0 Room temperature Boronic acid, 3-F, ethoxy
Amiodarone Hydrochloride 681.8 Light-resistant, 25°C Diethylamino-ethoxy, benzofuran
Imp. A (EP) Oxalate () ~500 (estimated) Not specified Diethylamino-ethoxy, ketone
  • Solubility Trends: The diethylamino group in the target compound improves aqueous solubility compared to non-aminated analogs (e.g., 4-ethoxy derivatives) .
  • Stability: Boronic acids are prone to protodeboronation under basic conditions, but the electron-withdrawing fluorine and diethylamino groups in the target compound may mitigate this .

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

Preparation of Stock Solutions

Preparation of stock solutions is a critical step for handling and further synthetic applications. The compound is typically provided as a sample solution at 10 mM concentration in 25 µL volume.

Table 1: Stock Solution Preparation Volumes for 4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid

Amount of Compound 1 mg (mg) 5 mg (mg) 10 mg (mg)
For 1 mM solution (mL) 3.92 19.60 39.20
For 5 mM solution (mL) 0.784 3.92 7.84
For 10 mM solution (mL) 0.392 1.96 3.92

This table guides the preparation of stock solutions at varying molarities by adjusting solvent volumes accordingly.

Solvent Selection and Preparation Techniques

  • Solvent Choice: The compound’s solubility varies; selection depends on the intended use and solvent compatibility. Common solvents include DMSO, PEG300, Tween 80, corn oil, and water.
  • Preparation Method:
    • Dissolve the compound initially in DMSO to create a master stock solution.
    • Sequentially add co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring the solution remains clear before adding the next solvent.
    • Physical aids like vortex mixing, ultrasonic baths, and heating (up to 37°C) help dissolve the compound thoroughly.
  • Storage: Once prepared, aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

Analytical and Quality Control Measures

  • Purity is confirmed by chromatographic and spectroscopic techniques, ensuring >98% purity.
  • Certificates of Analysis (COA) and Safety Data Sheets (SDS) accompany batches for research use.
  • Stability testing under various storage conditions informs handling protocols.

Research Findings and Practical Notes

  • The compound’s solubility challenges necessitate careful solvent selection and preparation order to maintain solution clarity and stability.
  • Heating and sonication are effective physical methods to enhance dissolution.
  • The compound is shipped with blue ice or at room temperature depending on quantity and customer request, indicating sensitivity to temperature.
  • The preparation methods emphasize avoiding repeated freeze-thaw cycles to prevent degradation.

Summary Table of Preparation Considerations

Aspect Details
Molecular Weight 255.1 g/mol
Purity >98%
Storage 2-8°C for solid; -80°C (6 months) and -20°C (1 month) for stock solutions
Solvents Used DMSO, PEG300, Tween 80, Corn oil, Water
Solubility Enhancement Heating to 37°C, ultrasonic bath
Preparation Steps Dissolve in DMSO → Add co-solvents sequentially → Ensure clarity
Stability Concerns Avoid repeated freeze-thaw cycles
Analytical Checks COA, SDS, chromatographic purity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid, and how can purity be ensured?

  • Methodology : Utilize coupling reactions analogous to those for structurally related boronic acids. For example, a two-step approach:

Suzuki-Miyaura Coupling : Introduce the boronic acid group via palladium-catalyzed cross-coupling using 3-fluoro-4-bromoaryl precursors and bis(pinacolato)diboron .

Etherification : React the intermediate with 2-(diethylamino)ethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the diethylaminoethoxy side chain .

  • Purification : Employ cold storage (0–6°C) to prevent boronic acid dehydration , followed by column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol/water .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm boronic acid presence via 11^{11}B NMR (δ ~30 ppm) and 19^{19}F NMR for fluorine environment analysis .
  • FTIR : Identify B–O stretching (1340–1390 cm⁻¹) and aryl-F vibrations (1200–1250 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, and B content (±0.3% tolerance) .

Q. What storage conditions are critical to maintaining stability?

  • Storage : Store at 0–6°C in airtight, amber vials under inert gas (argon) to minimize oxidation and hydrolysis . Avoid aqueous solvents unless stabilized with diols (e.g., pinacol) .

Advanced Research Questions

Q. How can DFT/B3LYP calculations predict electronic properties and reactivity?

  • Methodology :

Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize molecular geometry .

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity; lower gaps (e.g., <5 eV) suggest higher reactivity in Suzuki couplings .

NBO Analysis : Evaluate charge distribution on boron and fluorine atoms to predict regioselectivity in cross-coupling reactions .

Q. How do steric and electronic effects of the diethylaminoethoxy group influence cross-coupling efficiency?

  • Experimental Design :

  • Compare coupling yields with/without the diethylaminoethoxy group using model substrates (e.g., 3-fluorophenylboronic acid vs. target compound).
  • Kinetic Studies : Monitor reaction progress via HPLC to assess steric hindrance from the bulky side chain .
    • Findings : The diethylaminoethoxy group may reduce coupling efficiency by ~15–20% due to steric effects but enhances solubility in polar aprotic solvents (e.g., DMF) .

Q. What strategies resolve contradictions in spectroscopic data for boron-containing compounds?

  • Case Example : If 11^{11}B NMR shows unexpected peaks (e.g., δ 18–22 ppm), this may indicate partial hydrolysis to boroxines.
  • Resolution :

Hydration Analysis : Use Karl Fischer titration to quantify trace water in samples .

Alternative Stabilization : Add pinacol (1,2-diol) to form cyclic boronate esters, shifting 11^{11}B NMR signals to δ 28–32 ppm .

Q. How does fluorination at the 3-position alter acidity compared to non-fluorinated analogs?

  • pKa Determination :

  • Use potentiometric titration in water/DMSO mixtures.
  • Expected Trend : The electron-withdrawing fluorine atom increases boronic acid acidity (lower pKa ~8.5 vs. ~9.2 for non-fluorinated analogs) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid
Reactant of Route 2
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4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.